バフィロマイシンA1
概要
説明
バフィロマイシンA1は、ストレプトマイセス・グリセウス菌から得られるマクロライド系抗生物質です。 This compoundは、リソソームや液胞などの細胞内区画の酸性化に関与する酵素である、液胞型H±ATPase(V-ATPase)に対して強力な阻害効果を示すことが知られています 。 This compoundは、抗腫瘍、抗寄生虫、免疫抑制、抗真菌など、幅広い生物活性を示します .
2. 製法
合成経路と反応条件: this compoundは、通常、ストレプトマイセス・グリセウス菌の発酵液から単離されます。 このプロセスには、特定の条件下で細菌を培養して化合物を生成し、続いて液液抽出や高速逆流クロマトグラフィーなどの技術を用いて抽出および精製することが含まれます .
工業的生産方法: this compoundの工業的生産のための効率的な戦略には、液液抽出に三相溶媒系(n-ヘキサン-酢酸エチル-アセトニトリル-水)を使用し、続いて高速逆流クロマトグラフィーで精製する方法が含まれます。 この方法により、疎水性および親水性不純物を除去し、高純度の製品を得ることができます .
科学的研究の応用
Bafilomycin A1 is widely used in scientific research due to its ability to inhibit V-ATPase. Some of its key applications include:
作用機序
バフィロマイシンA1は、V-ATPase酵素を特異的に阻害することによって効果を発揮します。この酵素は、細胞膜を介してプロトン(H+)を汲み上げる役割を担っており、それによって細胞内区画を酸性化します。 This compoundは、V-ATPaseを阻害することにより、リソソームや他のオルガネラの酸性化を防ぎ、オートファジーやエンドサイトーシスなどの細胞プロセスを阻害します 。 高濃度では、リン酸化遷移状態を持つP型ATPaseにも影響を与えます .
6. 類似の化合物との比較
This compoundは、バフィロマイシンとして知られるマクロライド系抗生物質のファミリーに属します。類似の化合物には、次のようなものがあります。
- バフィロマイシンB1
- バフィロマイシンC1
- バフィロマイシンD
- バフィロマイシンE
これらの化合物は、同様の16員環ラクトン環構造を共有し、同様の生物活性を示します。 this compoundは、V-ATPaseの強力な阻害作用と、研究アプリケーションでの広範な使用においてユニークです .
生化学分析
Biochemical Properties
Bafilomycin A1 targets both early and late stages of the autophagy pathway . It activates mammalian target of rapamycin signaling and disassociates the Beclin 1-Vps34 complex, inhibiting the formation of autolysosomes . Bafilomycin A1 also targets mitochondria and induces caspase-independent apoptosis .
Cellular Effects
Bafilomycin A1 has been shown to effectively and specifically inhibit and kill pediatric B-cell acute lymphoblastic leukemia cells . It also induces the binding of Beclin 1 to Bcl-2, which further inhibits autophagy and promotes apoptotic cell death .
Molecular Mechanism
The molecular basis of V-ATPase inhibition by bafilomycin A1 involves six bafilomycin A1 molecules binding to the c-ring . One bafilomycin A1 molecule engages with two subunits and disrupts the interactions between the c-ring and subunit, thereby preventing proton translocation .
Temporal Effects in Laboratory Settings
It is known that bafilomycin A1 targets both autophagy and apoptosis pathways .
Dosage Effects in Animal Models
The effects of bafilomycin A1 at different dosages in animal models have not been fully explored. It is known that bafilomycin A1 specifically targets leukemia cells while sparing normal cells in primary cells from pediatric patients with B-cell acute lymphoblastic leukemia .
Metabolic Pathways
Bafilomycin A1 inhibits V-type H+ ATPases, which acidify endo-lysosomes . This could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
It is known that bafilomycin A1 is an inhibitor of vacuolar H±ATPase .
Subcellular Localization
It is known that bafilomycin A1 inhibits the lysosomal V-ATPase to prevent its acidification .
準備方法
Synthetic Routes and Reaction Conditions: Bafilomycin A1 is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions to produce the compound, followed by extraction and purification using techniques such as liquid-liquid extraction and high-speed counter-current chromatography .
Industrial Production Methods: An efficient strategy for the industrial production of bafilomycin A1 involves the use of a three-phase solvent system (n-hexane–ethyl acetate–acetonitrile–water) for liquid-liquid extraction, followed by high-speed counter-current chromatography for purification. This method allows for the removal of hydrophobic and hydrophilic impurities, resulting in a high-purity product .
化学反応の分析
反応の種類: バフィロマイシンA1は、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: this compoundは、制御された条件下で過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができます。
置換: 置換反応は、アミンやチオールなどの求核剤を伴うことがよくあります。
主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬や条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化化合物が生成される場合があります。
4. 科学研究への応用
This compoundは、V-ATPaseを阻害する能力から、科学研究で広く使用されています。その主な用途には次のようなものがあります。
類似化合物との比較
Bafilomycin A1 belongs to a family of macrolide antibiotics known as bafilomycins. Similar compounds include:
- Bafilomycin B1
- Bafilomycin C1
- Bafilomycin D
- Bafilomycin E
These compounds share a similar 16-membered lactone ring structure and exhibit comparable biological activities. bafilomycin A1 is unique in its potent inhibition of V-ATPase and its extensive use in research applications .
特性
Key on ui mechanism of action |
The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). |
---|---|
CAS番号 |
88899-55-2 |
分子式 |
C35H58O9 |
分子量 |
622.8 g/mol |
IUPAC名 |
16-[4-[(2R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/t22?,23?,24?,25?,26?,27?,28?,30?,31?,32?,33?,35-/m1/s1 |
InChIキー |
XDHNQDDQEHDUTM-AWBIQFRSSA-N |
SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
異性体SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)[C@]2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
正規SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |
外観 |
Solid powder |
Key on ui other cas no. |
116764-51-3 |
ピクトグラム |
Irritant |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Bafilomycin A1; NSC 381866; NSC-381866; NSC381866. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of bafilomycin A1?
A1: Bafilomycin A1 is a highly specific inhibitor of V-ATPases [1-28]. V-ATPases are proton pumps found on various intracellular and plasma membranes, responsible for acidifying organelles like lysosomes, endosomes, and Golgi apparatus, and regulating intracellular pH.
Q2: How does bafilomycin A1 interact with its target?
A2: Bafilomycin A1 binds to the V-ATPase in a stoichiometric and non-competitive manner, effectively inhibiting its proton pumping activity []. This binding reduces the Vmax (maximum rate) of the H+-ATPase without affecting its Km (substrate concentration at half Vmax) for ATP.
Q3: What are the downstream effects of bafilomycin A1 treatment on cells?
A3: By inhibiting V-ATPase activity, bafilomycin A1 disrupts numerous cellular processes reliant on proper organelle acidification, including:
- Impaired lysosomal degradation: Prevents degradation of autophagic cargo, leading to autophagosome accumulation [, , , ].
- Altered endosomal function: Inhibits endocytosis and recycling of receptors, affecting processes like receptor-mediated endocytosis [, , ].
- Disrupted protein trafficking: Affects protein glycosylation and sorting due to altered Golgi apparatus function [].
- Intracellular pH dysregulation: Disrupts cytosolic pH homeostasis in various cell types [, , , ].
- Inhibition of viral entry and replication: Blocks viral entry by preventing endosomal acidification required for fusion [, ].
Q4: What is the molecular formula and weight of bafilomycin A1?
A4: The molecular formula of bafilomycin A1 is C35H58O9, and its molecular weight is 622.8 g/mol.
Q5: Is there any spectroscopic data available for bafilomycin A1?
A5: While the provided research papers do not delve into detailed spectroscopic analysis, information regarding structural characterization and synthesis can be found in the paper describing the total synthesis of bafilomycin A1 [].
Q6: What is known about the ADME properties of bafilomycin A1?
A6: The current research primarily focuses on bafilomycin A1's in vitro effects. Further studies are needed to comprehensively evaluate its ADME properties.
Q7: What are the main in vitro applications of bafilomycin A1?
A7: Bafilomycin A1 is widely used in cell-based assays to:
- Inhibit autophagy: It blocks autophagosome-lysosome fusion, allowing researchers to study autophagic flux and the role of autophagy in various cellular processes [, , , ].
- Investigate lysosomal function: Its inhibitory effect on lysosomal acidification helps study lysosomal enzyme activity and protein degradation [, ].
- Study endosomal pathways: Bafilomycin A1 helps dissect receptor-mediated endocytosis and recycling by inhibiting endosomal acidification [, , ].
- Assess viral entry mechanisms: It's used to determine the role of endosomal acidification in viral entry and infection [, ].
Q8: What in vivo evidence supports the potential therapeutic applications of bafilomycin A1?
A8: While further research is needed to translate these findings into clinical applications, several studies suggest potential therapeutic avenues for bafilomycin A1:
- Cancer therapy: Bafilomycin A1 has shown anti-tumor effects in preclinical models of pancreatic cancer [], diffuse large B-cell lymphoma [], and multiple myeloma [].
- Bone-related disorders: Studies suggest bafilomycin A1 can inhibit bone resorption and tooth eruption [].
- Pain management: In a rat model of glaucoma, bafilomycin A1, in combination with allopregnanolone, showed neuroprotective effects on retinal neurons []. Additionally, it reduced bone pain induced by multiple myeloma in a mouse xenograft model [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。